RPR107393 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C22H22N2O |

|---|---|

Poids moléculaire |

330.4 g/mol |

Nom IUPAC |

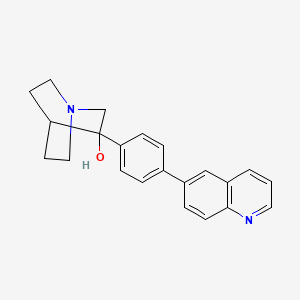

3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol |

InChI |

InChI=1S/C22H22N2O/c25-22(15-24-12-9-20(22)10-13-24)19-6-3-16(4-7-19)17-5-8-21-18(14-17)2-1-11-23-21/h1-8,11,14,20,25H,9-10,12-13,15H2 |

Clé InChI |

JICDBMXIQNEXKV-UHFFFAOYSA-N |

SMILES canonique |

C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC5=C(C=C4)N=CC=C5)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of RPR107393 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR107393 free base is a potent and selective inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, RPR107393 effectively blocks the conversion of farnesyl pyrophosphate to squalene, leading to a significant reduction in cholesterol production. This guide provides a comprehensive overview of the mechanism of action of RPR107393, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways.

Core Mechanism of Action: Inhibition of Squalene Synthase

The primary mechanism of action of RPR107393 is the selective inhibition of the enzyme squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1. Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, a two-step reductive dimerization of farnesyl pyrophosphate (FPP) to form squalene. RPR107393 exhibits subnanomolar potency in inhibiting this enzyme.[1]

The inhibition of squalene synthase by RPR107393 leads to a significant decrease in the de novo synthesis of cholesterol. This targeted action avoids the upstream accumulation of intermediates that can occur with HMG-CoA reductase inhibitors (statins) and minimizes the potential for certain side effects associated with broader inhibition of the mevalonate (B85504) pathway.

Quantitative Data

The inhibitory activity of RPR107393 has been quantified in both enzymatic and cell-based assays, as well as in in vivo models. The following tables summarize the key quantitative data available for RPR107393.

Table 1: In Vitro Inhibitory Activity of RPR107393

| Parameter | System | Value | Reference |

| IC50 | Rat Liver Microsomal Squalene Synthase | 0.8 ± 0.2 nM | [1] |

Table 2: Cellular Effects of RPR107393 on Lipid Biosynthesis

| Compound Concentration | Inhibition of Cholesterol Biosynthesis | Inhibition of Triglyceride Biosynthesis | Reference |

| 1 µM | 82.4% | 70.0% | [1] |

| 10 µM | Significant Inhibition | Reduction | [1] |

Table 3: In Vivo Effects of RPR107393 on Hepatic Cholesterol Biosynthesis in Rats (Oral Administration)

| Dose | Time Post-Administration | Inhibition of Cholesterol Biosynthesis | Approximate ED50 | Reference |

| 10 mg/kg | 1 hour | 92% | 5 mg/kg | [1] |

| 10 mg/kg | 6 hours | 74% | - | [1] |

| 25 mg/kg | 10 hours | 82% | - | [1] |

| 25 mg/kg | 21 hours | No longer apparent | - | [1] |

Signaling and Metabolic Pathway

The action of RPR107393 is centered on the cholesterol biosynthesis pathway. By inhibiting squalene synthase, it directly impacts the production of cholesterol and other downstream sterols.

Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of RPR107393 on Squalene Synthase.

Experimental Protocols

While detailed, step-by-step protocols for the cited experiments are not publicly available, the provided information allows for a reconstruction of the key methodologies employed.

In Vitro Squalene Synthase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of RPR107393 against squalene synthase.

-

Enzyme Source: Microsomal fractions isolated from rat liver, which are rich in squalene synthase.

-

Substrate: Radiolabeled farnesyl pyrophosphate (FPP).

-

Methodology:

-

Rat liver microsomes are incubated with varying concentrations of RPR107393.

-

Radiolabeled FPP is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the lipids are extracted.

-

The amount of radiolabeled squalene produced is quantified using techniques such as thin-layer chromatography (TLC) followed by scintillation counting.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Experimental workflow for the in vitro squalene synthase inhibition assay.

Cellular Lipid Biosynthesis Assay

-

Objective: To assess the effect of RPR107393 on cholesterol and triglyceride biosynthesis in a cellular context.

-

Cell Line: A suitable cell line capable of de novo lipid biosynthesis (e.g., HepG2 human hepatoma cells).

-

Methodology:

-

Cells are cultured and treated with different concentrations of RPR107393 (e.g., 1 µM and 10 µM) for a specified duration (e.g., 2-24 hours).

-

During the final hours of incubation (e.g., last 2 hours), a radiolabeled precursor (e.g., 14C-acetate) is added to the culture medium.

-

Cells are harvested, and total lipids are extracted.

-

The lipid extract is separated into different lipid classes (e.g., cholesterol, triglycerides) using thin-layer chromatography.

-

The amount of radiolabel incorporated into each lipid class is quantified to determine the rate of biosynthesis.

-

The percentage of inhibition is calculated relative to vehicle-treated control cells.

-

In Vivo Hepatic Cholesterol Biosynthesis Assay

-

Objective: To evaluate the in vivo efficacy of orally administered RPR107393 in inhibiting hepatic cholesterol synthesis.

-

Animal Model: Rats.

-

Methodology:

-

Rats are administered RPR107393 orally at various doses (e.g., 10 mg/kg, 25 mg/kg).

-

At different time points post-administration (e.g., 1, 6, 10, 21 hours), a radiolabeled cholesterol precursor is administered.

-

After a set period to allow for precursor incorporation, the animals are euthanized, and the livers are collected.

-

Lipids are extracted from the liver tissue.

-

The amount of radiolabel incorporated into newly synthesized cholesterol is quantified.

-

The percentage of inhibition is determined by comparing the treated groups to a vehicle-treated control group. An associated accumulation of radiolabeled diacid products in the liver is also observed.[1]

-

Conclusion

This compound is a highly potent and selective inhibitor of squalene synthase, demonstrating efficacy in in vitro, cellular, and in vivo models. Its targeted mechanism of action within the cholesterol biosynthesis pathway makes it a valuable research tool for studying lipid metabolism and a potential lead compound for the development of cholesterol-lowering therapeutics. The provided data and experimental outlines offer a solid foundation for further investigation and development in the field of lipid-modifying agents.

References

RPR107393 Free Base: A Potent and Selective Squalene Synthase Inhibitor for Cholesterol Reduction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

RPR107393 free base is a highly potent and selective inhibitor of the enzyme squalene (B77637) synthase, a critical component in the cholesterol biosynthesis pathway. By targeting the first committed step in sterol synthesis, RPR107393 effectively reduces the production of cholesterol. Preclinical studies have demonstrated its ability to significantly lower serum cholesterol levels in animal models, positioning it as a compound of interest for the development of novel antihyperlipidemic therapies. This document provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for cardiovascular diseases. While HMG-CoA reductase inhibitors (statins) are the cornerstone of treatment, there remains a need for alternative and complementary therapeutic strategies. Squalene synthase represents an attractive target for cholesterol-lowering drugs as it catalyzes the first enzymatic step exclusively dedicated to sterol biosynthesis. Inhibiting this enzyme is not expected to interfere with the synthesis of other essential non-sterol isoprenoids derived from farnesyl pyrophosphate. RPR107393 has emerged from research as a powerful inhibitor of this enzyme, demonstrating significant cholesterol-lowering efficacy in preclinical models.

Mechanism of Action

RPR107393 exerts its pharmacological effect by directly inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1). This enzyme is responsible for the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This reaction is the first committed step in the cholesterol biosynthesis pathway. By blocking this step, RPR107393 prevents the formation of squalene and all subsequent sterol intermediates, ultimately leading to a reduction in cellular and circulating cholesterol levels.[1]

Quantitative Data

The potency and efficacy of RPR107393 have been quantified in several key preclinical experiments. The data is summarized in the tables below, based on the findings from Amin et al. (1997).[1]

Table 1: In Vitro Inhibition of Squalene Synthase

| Compound | IC50 (nM) | Source of Enzyme |

| RPR107393 | 0.8 ± 0.2 | Rat Liver Microsomes |

| (R)-enantiomer | 0.9 | Rat Liver Microsomes |

| (S)-enantiomer | 0.6 | Rat Liver Microsomes |

IC50 represents the concentration of the compound required to inhibit 50% of the enzyme activity.

Table 2: In Vivo Inhibition of Hepatic Cholesterol Biosynthesis in Rats

| Compound | ED50 (mg/kg, p.o.) | Time Point |

| RPR107393 | 5 | 1 hour post-administration |

ED50 represents the dose of the compound required to inhibit 50% of de novo cholesterol biosynthesis from [¹⁴C]mevalonate.

Table 3: Effect on Serum/Plasma Cholesterol in Animal Models

| Species | Compound | Dosing Regimen | Duration | % Reduction in Total Cholesterol | % Reduction in LDL Cholesterol |

| Rat | RPR107393 | 30 mg/kg, p.o. b.i.d. | 2 days | ≤ 51% | Not Reported |

| Marmoset | RPR107393 | 20 mg/kg, p.o. b.i.d. | 1 week | 50% | Not Reported |

| Marmoset | (R)-enantiomer | 20 mg/kg, p.o. q.d. | 7 days | Not Reported | 50% |

| Marmoset | (S)-enantiomer | 20 mg/kg, p.o. q.d. | 7 days | Not Reported | 43% |

| Marmoset | Lovastatin | 50 mg/kg, p.o. b.i.d. | 1 week | < 31% | Not Reported |

| Marmoset | Pravastatin | 50 mg/kg, p.o. b.i.d. | 1 week | < 31% | Not Reported |

b.i.d. = twice daily; q.d. = once daily; p.o. = oral administration.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the evaluation of RPR107393, based on established and published procedures.

In Vitro Squalene Synthase Inhibition Assay

This assay determines the in vitro potency of RPR107393 in inhibiting the activity of squalene synthase.

Methodology:

-

Preparation of Rat Liver Microsomes:

-

Fast male Sprague-Dawley rats overnight and euthanize.

-

Perfuse the liver with ice-cold saline.

-

Homogenize the liver in a buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.25 M sucrose, 1 mM EDTA).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Squalene Synthase Assay:

-

In a reaction tube, combine rat liver microsomes, various concentrations of RPR107393 (or vehicle control), and a reaction buffer (e.g., 50 mM HEPES, pH 7.5) containing cofactors such as MgCl₂, NaF, dithiothreitol (B142953) (DTT), and NADPH.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the enzymatic reaction by adding [¹⁴C]-labeled farnesyl pyrophosphate ([¹⁴C]FPP).

-

Incubate the reaction at 37°C for a defined time (e.g., 15-30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., methanolic KOH).

-

-

Quantification and Data Analysis:

-

Extract the lipid-soluble products, including [¹⁴C]squalene, using an organic solvent such as hexane.

-

Quantify the amount of [¹⁴C]squalene formed using liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of RPR107393 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Inhibition of Cholesterol Biosynthesis Assay

This assay measures the ability of orally administered RPR107393 to inhibit the synthesis of cholesterol in the liver of live animals.

Methodology:

-

Animal Dosing:

-

Use male Sprague-Dawley rats, typically fasted overnight to synchronize the cholesterol synthesis rate.

-

Administer RPR107393 orally (p.o.) at various doses. A control group receives the vehicle.

-

-

Measurement of De Novo Cholesterol Synthesis:

-

At a specified time after drug administration (e.g., 1 hour), inject the rats with a radiolabeled precursor of cholesterol, such as [¹⁴C]mevalonate.

-

After a set period to allow for the incorporation of the radiolabel into newly synthesized cholesterol (e.g., 30-60 minutes), euthanize the animals.

-

Excise the livers and immediately freeze them in liquid nitrogen.

-

-

Sample Processing and Analysis:

-

Homogenize the liver tissue.

-

Extract the total lipids from the liver homogenate using a solvent system like chloroform:methanol.

-

Saponify the lipid extract with a strong base (e.g., ethanolic KOH) to hydrolyze esterified cholesterol.

-

Extract the non-saponifiable lipids, which include cholesterol, with an organic solvent (e.g., petroleum ether or hexane).

-

Quantify the amount of [¹⁴C]cholesterol in the extract using liquid scintillation counting.

-

Determine the ED50 value by plotting the inhibition of [¹⁴C]cholesterol synthesis against the dose of RPR107393.

-

Plasma Cholesterol and Lipoprotein Analysis in Marmosets

This protocol outlines the procedure for measuring changes in plasma cholesterol and lipoprotein levels in marmosets following treatment with RPR107393.

Methodology:

-

Animal Treatment and Sample Collection:

-

House marmosets under controlled conditions and acclimate them to the experimental procedures.

-

Administer RPR107393 or a vehicle control orally at the specified dosing regimen and duration.

-

Collect blood samples at baseline (before treatment) and at various time points during the treatment period. Blood is typically drawn from a femoral vein into tubes containing an anticoagulant (e.g., EDTA).

-

Separate the plasma by centrifugation.

-

-

Total Plasma Cholesterol Measurement:

-

Use a commercial enzymatic colorimetric assay kit to determine the total cholesterol concentration in the plasma samples.

-

The principle of these assays involves the enzymatic hydrolysis of cholesteryl esters and the subsequent oxidation of cholesterol, leading to the production of a colored product that can be measured spectrophotometrically.

-

-

Lipoprotein Cholesterol Analysis:

-

Separate the different lipoprotein fractions (VLDL, LDL, HDL) from the plasma. This can be achieved by methods such as:

-

Ultracentrifugation: A sequential density gradient ultracentrifugation method to isolate VLDL, LDL, and HDL based on their different densities.

-

Precipitation: Using specific precipitating reagents (e.g., heparin-manganese chloride) to selectively remove certain lipoproteins, allowing for the measurement of cholesterol in the remaining fractions.

-

High-Performance Liquid Chromatography (HPLC): Size-exclusion HPLC can also be used to separate and quantify the lipoprotein fractions.

-

-

Measure the cholesterol content in each isolated lipoprotein fraction using an enzymatic assay as described for total plasma cholesterol.

-

Conclusion

This compound is a potent and selective inhibitor of squalene synthase with demonstrated efficacy in reducing cholesterol biosynthesis and lowering plasma cholesterol levels in preclinical models. Its mechanism of action, targeting the first committed step in sterol synthesis, offers a potentially distinct therapeutic profile compared to HMG-CoA reductase inhibitors. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of RPR107393 and other squalene synthase inhibitors as a novel class of antihyperlipidemic agents.

References

RPR107393 Free Base: A Technical Guide to a Potent Squalene Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR107393 is a potent and selective, non-steroidal inhibitor of the enzyme squalene (B77637) synthase, a critical component of the cholesterol biosynthesis pathway. By targeting this key enzyme, RPR107393 effectively blocks the conversion of farnesyl pyrophosphate to squalene, a precursor to cholesterol. This document provides a comprehensive overview of the chemical structure, properties, and pharmacological activity of RPR107393 free base. It includes detailed tables summarizing its chemical and pharmacological properties, reconstructed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. While a 2D chemical structure image is the standard representation, the following information provides its fundamental chemical identity.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂N₂O | --INVALID-LINK-- |

| Molecular Weight | 330.42 g/mol | --INVALID-LINK-- |

| CAS Number | 197576-78-6 | --INVALID-LINK-- |

| SMILES | OC1(C2=CC=C(C3=CC=C4N=CC=CC4=C3)C=C2)CN5CCC1CC5 | --INVALID-LINK-- |

| Physical Description | Solid (presumed) | General chemical knowledge |

| Solubility | Information not readily available. Likely soluble in organic solvents like DMSO and ethanol. | General chemical knowledge |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Pharmacological Properties and Mechanism of Action

RPR107393 is a highly potent inhibitor of squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis.

Pharmacological Profile

The key pharmacological parameters of RPR107393 are summarized in Table 2.

| Parameter | Value | Species | Source |

| Target | Squalene Synthase | Rat (liver microsomal) | --INVALID-LINK-- |

| IC₅₀ | 0.8 ± 0.2 nM | Rat (liver microsomal) | --INVALID-LINK-- |

| In Vitro Activity | Inhibits cholesterol and triglyceride biosynthesis | - | --INVALID-LINK-- |

| In Vivo Activity | Orally effective cholesterol-lowering agent | Rat | --INVALID-LINK-- |

Signaling Pathway

RPR107393 exerts its effect by inhibiting squalene synthase within the cholesterol biosynthesis pathway. The following diagram illustrates the position of squalene synthase in this pathway and the point of inhibition by RPR107393.

Caption: Cholesterol biosynthesis pathway and the site of RPR107393 inhibition.

Experimental Protocols

The following sections provide detailed, reconstructed methodologies for key experiments involving RPR107393, based on available information. These protocols are intended for research purposes only.

In Vitro Squalene Synthase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of RPR107393 on squalene synthase.

Objective: To determine the IC₅₀ value of RPR107393 against squalene synthase.

Materials:

-

Rat liver microsomes (as a source of squalene synthase)

-

[³H]Farnesyl pyrophosphate (substrate)

-

NADPH

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing MgCl₂ and KCl)

-

RPR107393 stock solution (in DMSO)

-

Scintillation fluid

-

Scintillation counter

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of RPR107393 in DMSO.

-

Prepare the assay buffer.

-

Prepare a reaction mixture containing rat liver microsomes, NADPH, and assay buffer.

-

-

Assay Procedure:

-

In a microcentrifuge tube, add a small volume of the RPR107393 dilution or DMSO (for control).

-

Add the reaction mixture to each tube.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding [³H]Farnesyl pyrophosphate.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., 15% KOH in ethanol).

-

-

Extraction and Quantification:

-

Saponify the mixture by heating at 60-70°C for 1 hour.

-

Extract the lipid-soluble products (including [³H]squalene) with an organic solvent (e.g., hexane).

-

Transfer the organic layer to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of RPR107393 compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Caption: Workflow for the in vitro squalene synthase inhibition assay.

In Vivo Cholesterol Biosynthesis Inhibition in Rats

This protocol is a reconstruction of an in vivo study to evaluate the effect of RPR107393 on cholesterol biosynthesis in rats.[1]

Objective: To assess the in vivo efficacy of RPR107393 in inhibiting hepatic cholesterol synthesis.

Animals: Male Sprague-Dawley rats.

Materials:

-

RPR107393

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

[¹⁴C]Acetate or [¹⁴C]Mevalonolactone (radiolabeled precursor)

-

Anesthetic

-

Surgical tools

-

Scintillation fluid and counter

Methodology:

-

Animal Acclimatization and Diet:

-

Acclimatize rats to a standard laboratory diet and housing conditions.

-

To upregulate cholesterol synthesis, a cholestyramine-containing diet may be fed for a few days prior to the study.[1]

-

-

Drug Administration:

-

Administer RPR107393 orally by gavage at the desired dose(s).[1]

-

Administer the vehicle to the control group.

-

-

Radiolabel Administration:

-

At a specified time after drug administration, inject the radiolabeled precursor (e.g., [¹⁴C]acetate) intraperitoneally or subcutaneously.[1]

-

-

Tissue Collection:

-

After a set period for incorporation of the radiolabel into newly synthesized cholesterol (e.g., 1-2 hours), anesthetize the animals and collect blood via cardiac puncture.

-

Perfuse the liver with saline and excise it.

-

-

Lipid Extraction and Analysis:

-

Isolate plasma from the blood samples.

-

Homogenize a portion of the liver tissue.

-

Extract total lipids from plasma and liver homogenates using a suitable solvent system (e.g., chloroform:methanol).

-

Saponify the lipid extract to hydrolyze cholesteryl esters.

-

Extract the non-saponifiable lipids (containing cholesterol).

-

Quantify the amount of [¹⁴C]cholesterol using a scintillation counter.

-

Measure total cholesterol concentration using a commercial assay kit.

-

-

Data Analysis:

-

Calculate the rate of cholesterol synthesis as the amount of radiolabel incorporated into cholesterol per unit of time per gram of tissue or volume of plasma.

-

Compare the cholesterol synthesis rates in the RPR107393-treated groups to the control group to determine the percentage of inhibition.

-

Caption: Workflow for the in vivo cholesterol biosynthesis inhibition study in rats.

Conclusion

This compound is a valuable research tool for studying the cholesterol biosynthesis pathway and for the development of novel hypolipidemic agents. Its high potency and selectivity for squalene synthase make it a precise instrument for investigating the downstream effects of inhibiting this key enzymatic step. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound. Further investigation into its detailed physical properties and full pharmacokinetic and pharmacodynamic profiles will continue to enhance its utility in drug discovery and development.

References

RPR107393 Free Base: A Technical Overview of Squalene Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of RPR107393 free base, a potent inhibitor of the enzyme squalene (B77637) synthase. Squalene synthase represents a key regulatory point in the cholesterol biosynthesis pathway, making it an attractive target for the development of novel lipid-lowering therapies. This document summarizes the available quantitative data on the inhibitory activity of RPR107393, details relevant experimental methodologies, and visualizes the pertinent biological and experimental frameworks.

Core Concept: Squalene Synthase Inhibition

Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] Inhibition of this enzyme offers a targeted approach to reducing cholesterol production. Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the mevalonate (B85504) pathway, squalene synthase inhibitors do not affect the synthesis of non-sterol isoprenoids, such as dolichol and ubiquinone, which are essential for various cellular functions.[1] This specificity suggests a potentially different side-effect profile compared to statins.

Mechanism of Action of RPR107393

RPR107393 acts as a potent inhibitor of squalene synthase. By blocking the conversion of farnesyl pyrophosphate to squalene, it directly curtails the production of cholesterol. This reduction in endogenous cholesterol synthesis is expected to lead to an upregulation of hepatic LDL receptors, thereby increasing the clearance of LDL cholesterol from the circulation, a mechanism shared with statins.[2]

Quantitative Inhibition Data

The inhibitory potency of RPR107393 and its individual enantiomers has been evaluated in both in vitro and in vivo settings. The following tables summarize the key quantitative findings.

In Vitro Inhibitory Activity

Table 1: In Vitro Inhibition of Rat Liver Microsomal Squalene Synthase by RPR107393 and its Enantiomers

| Compound | IC50 (nM) |

| RPR107393 (racemate) | 0.6 - 0.9 |

| R-enantiomer | 0.6 - 0.9 |

| S-enantiomer | 0.6 - 0.9 |

Data sourced from Amin et al., 1997.[1]

In Vivo Efficacy

Table 2: In Vivo Efficacy of Orally Administered RPR107393 in Rats

| Parameter | Value | Conditions |

| ED50 for inhibition of de novo [14C]cholesterol biosynthesis from [14C]mevalonate in the liver | 5 mg/kg | 1 hour after oral administration |

| Reduction in total serum cholesterol | ≤ 51% | 30 mg/kg p.o. b.i.d. for 2 days |

Data sourced from Amin et al., 1997.[1]

Table 3: In Vivo Efficacy of Orally Administered RPR107393 and its Enantiomers in Marmosets

| Compound/Treatment | Dose | Duration | % Reduction in Plasma Cholesterol | % Reduction in LDL Cholesterol |

| RPR107393 | 20 mg/kg b.i.d. | 1 week | 50% | - |

| R-enantiomer | 20 mg/kg p.o. q.d. | 7 days | - | 50% |

| S-enantiomer | 20 mg/kg p.o. q.d. | 7 days | - | 43% |

| Lovastatin | 50 mg/kg b.i.d. | 1 week | < 31% | - |

| Pravastatin | 50 mg/kg b.i.d. | 1 week | < 31% | - |

Data sourced from Amin et al., 1997.[1]

Experimental Protocols

While the original publication on RPR107393 provides an overview of the methodologies used, this section outlines a representative, more detailed protocol for the key experiments based on standard practices in the field.

In Vitro Squalene Synthase Inhibition Assay

1. Preparation of Rat Liver Microsomes:

-

Male Sprague-Dawley rats are euthanized, and livers are immediately excised and placed in ice-cold homogenization buffer (e.g., 50 mM potassium phosphate, pH 7.4, 0.25 M sucrose, 1 mM EDTA).

-

Livers are minced and homogenized using a Potter-Elvehjem homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 10,000 x g for 20 minutes) to remove nuclei and mitochondria.

-

The resulting supernatant is then ultracentrifuged (e.g., 100,000 x g for 60 minutes) to pellet the microsomes.

-

The microsomal pellet is washed and resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.

2. Squalene Synthase Activity Assay:

-

The assay is typically performed in a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), cofactors (e.g., NADPH, MgCl2), and a radiolabeled substrate, [1-3H]farnesyl pyrophosphate.

-

Various concentrations of RPR107393 (or a vehicle control) are pre-incubated with the rat liver microsomes at 37°C.

-

The reaction is initiated by the addition of the radiolabeled substrate.

-

After a defined incubation period (e.g., 30 minutes), the reaction is stopped by the addition of a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

-

The lipid-soluble products, including the newly synthesized [3H]squalene, are extracted.

-

The amount of [3H]squalene is quantified using liquid scintillation counting.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.

In Vivo Cholesterol Biosynthesis and Plasma Cholesterol Measurement

1. Animal Models:

-

Male Sprague-Dawley rats and marmosets are commonly used models for evaluating hypocholesterolemic agents.

-

Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water. The diet can be standard chow or a high-fat diet to induce hypercholesterolemia.

2. Drug Administration:

-

RPR107393 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration (p.o.) via gavage.

-

Dosing regimens are as described in the quantitative data tables.

3. In Vivo Cholesterol Biosynthesis (Rat):

-

Following oral administration of RPR107393, a radiolabeled cholesterol precursor, such as [14C]mevalonate, is administered intraperitoneally.

-

After a specified time, animals are euthanized, and the liver is collected.

-

Hepatic lipids are extracted, and the incorporation of the radiolabel into cholesterol is quantified to determine the rate of de novo cholesterol synthesis.

4. Plasma Lipid Analysis (Rat and Marmoset):

-

Blood samples are collected from the animals at baseline and at various time points after drug administration.

-

Plasma is separated by centrifugation.

-

Total plasma cholesterol and lipoprotein cholesterol (LDL, HDL) are measured using commercially available enzymatic assay kits.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the cholesterol biosynthesis pathway and a general workflow for evaluating squalene synthase inhibitors.

Caption: Cholesterol biosynthesis pathway highlighting the site of action of RPR107393.

Caption: General experimental workflow for the evaluation of a squalene synthase inhibitor.

Pharmacokinetics

Based on publicly available information, a detailed pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) data for RPR107393, is not available. Further studies would be required to characterize these properties, which are crucial for drug development.

Conclusion

RPR107393 is a potent, orally active inhibitor of squalene synthase with demonstrated efficacy in reducing plasma cholesterol levels in preclinical animal models.[1] Its mechanism of action, targeting the first committed step in cholesterol biosynthesis, offers a distinct pharmacological profile compared to HMG-CoA reductase inhibitors. The quantitative data presented in this guide underscore its potential as a hypocholesterolemic agent. Further investigation into its pharmacokinetic properties and clinical development would be necessary to fully elucidate its therapeutic utility in the management of dyslipidemia.

References

RPR107393 Free Base: A Technical Guide to its Role as a Squalene Synthase Inhibitor in Cholesterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of RPR107393 free base, a potent inhibitor of squalene (B77637) synthase, in the intricate pathway of cholesterol biosynthesis. This document details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this compound, offering valuable insights for researchers in lipid metabolism and drug discovery.

Introduction: Targeting Cholesterol Synthesis Beyond Statins

Hypercholesterolemia is a major risk factor for cardiovascular disease. While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, targeting downstream enzymes in the cholesterol biosynthesis pathway offers a promising alternative with a potentially different side-effect profile. Squalene synthase catalyzes the first committed step in sterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene. Unlike HMG-CoA reductase, squalene synthase is not involved in the synthesis of other essential isoprenoid-derived molecules like ubiquinone and dolichol. Therefore, its inhibition presents a more specific approach to blocking cholesterol production. RPR107393 has emerged as a potent and orally effective inhibitor of this key enzyme.

Mechanism of Action of RPR107393

RPR107393 exerts its cholesterol-lowering effects by directly and potently inhibiting the enzyme squalene synthase. This enzyme is a critical juncture in the mevalonate (B85504) pathway, responsible for the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. By blocking this step, RPR107393 effectively halts the progression of the cholesterol synthesis cascade. This leads to a depletion of intracellular cholesterol pools, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream.

Quantitative Data on the Efficacy of RPR107393

The inhibitory potency and cholesterol-lowering efficacy of RPR107393 have been quantified in both in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Rat Liver Microsomal Squalene Synthase by RPR107393 and its Enantiomers

| Compound | IC50 (nM) |

| RPR107393 (racemate) | 0.6 - 0.9 |

| R-enantiomer | 0.6 - 0.9 |

| S-enantiomer | 0.6 - 0.9 |

Table 2: In Vivo Inhibition of Hepatic Cholesterol Biosynthesis in Rats

| Compound | ED50 (mg/kg, p.o.) |

| RPR107393 | 5 |

Inhibition of de novo [¹⁴C]cholesterol biosynthesis from [¹⁴C]mevalonate one hour after oral administration.

Table 3: Effect of RPR107393 on Plasma Cholesterol Levels in Animal Models

| Species | Treatment | Duration | % Reduction in Total Cholesterol | % Reduction in LDL Cholesterol |

| Rat | 30 mg/kg p.o. b.i.d. | 2 days | ≤ 51% | Not specified |

| Marmoset | 20 mg/kg p.o. b.i.d. | 1 week | ~50% | Not specified |

| Marmoset (R-enantiomer) | 20 mg/kg p.o. q.d. | 7 days | Not specified | ~50% |

| Marmoset (S-enantiomer) | 20 mg/kg p.o. q.d. | 7 days | Not specified | ~43% |

High-density lipoprotein (HDL) cholesterol levels were reportedly unchanged in marmosets.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize RPR107393, the following diagrams are provided in DOT language.

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Synthase by RPR107393.

Caption: Experimental workflow for the in vitro squalene synthase inhibition assay.

Caption: Experimental workflows for in vivo assessment of RPR107393.

Detailed Experimental Protocols

The following are representative, detailed protocols for the key experiments used to characterize the activity of RPR107393.

In Vitro Inhibition of Squalene Synthase in Rat Liver Microsomes

Objective: To determine the in vitro inhibitory potency (IC50) of RPR107393 on squalene synthase activity.

Materials:

-

Male Sprague-Dawley rats

-

Homogenization buffer (e.g., 50 mM potassium phosphate, pH 7.4, 0.25 M sucrose, 1 mM EDTA)

-

Microsome resuspension buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM dithiothreitol)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 5 mM MgCl₂, 2 mM NADPH)

-

[¹⁴C]Farnesyl pyrophosphate (substrate)

-

This compound (test compound)

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Organic solvents for TLC (e.g., hexane:ethyl acetate)

Procedure:

-

Preparation of Rat Liver Microsomes:

-

Fast rats overnight and euthanize.

-

Perfuse the liver with ice-cold saline and excise.

-

Homogenize the liver in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Discard the supernatant and resuspend the microsomal pellet in resuspension buffer.

-

Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).

-

-

Squalene Synthase Assay:

-

Prepare serial dilutions of RPR107393 in a suitable solvent (e.g., DMSO).

-

In a reaction tube, combine the assay buffer, a known amount of microsomal protein (e.g., 50-100 µg), and the desired concentration of RPR107393 or vehicle control.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding [¹⁴C]farnesyl pyrophosphate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., a mixture of chloroform (B151607) and methanol).

-

-

Analysis of [¹⁴C]Squalene Formation:

-

Extract the lipids from the reaction mixture.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram using a suitable solvent system to separate squalene from the substrate and other lipids.

-

Visualize the squalene band (e.g., using iodine vapor or a reference standard).

-

Scrape the silica (B1680970) gel corresponding to the squalene band into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of squalene synthase activity for each concentration of RPR107393 compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

In Vivo Inhibition of Cholesterol Biosynthesis in Rats

Objective: To determine the in vivo efficacy (ED50) of RPR107393 in inhibiting hepatic cholesterol synthesis.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

[¹⁴C]Mevalonate

-

Saline

-

Anesthetic

-

Saponification reagent (e.g., ethanolic KOH)

-

Organic solvent for extraction (e.g., petroleum ether)

-

Scintillation cocktail

Procedure:

-

Animal Dosing:

-

Fast rats for a specified period (e.g., 4-6 hours).

-

Administer RPR107393 or vehicle orally (p.o.) at various doses.

-

After a defined time (e.g., 1 hour), administer a tracer dose of [¹⁴C]mevalonate intraperitoneally (i.p.).

-

-

Sample Collection and Processing:

-

After a further incubation period (e.g., 1 hour), euthanize the rats.

-

Excise the liver and freeze it immediately in liquid nitrogen.

-

Homogenize a weighed portion of the liver.

-

-

Cholesterol Extraction and Quantification:

-

Saponify the liver homogenate to hydrolyze cholesteryl esters.

-

Extract the non-saponifiable lipids (including cholesterol) with an organic solvent.

-

Evaporate the solvent and redissolve the lipid residue.

-

Quantify the total radioactivity in the lipid extract using liquid scintillation counting. This represents the amount of [¹⁴C]cholesterol synthesized.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of [¹⁴C]cholesterol synthesis for each dose of RPR107393 compared to the vehicle-treated control group.

-

Determine the ED50 value by plotting the percentage of inhibition against the dose of RPR107393.

-

Analysis of Plasma Cholesterol and Lipoproteins in Marmosets

Objective: To evaluate the effect of RPR107393 on plasma total cholesterol, LDL cholesterol, and HDL cholesterol levels in marmosets.

Materials:

-

Common marmosets (Callithrix jacchus)

-

This compound

-

Vehicle for oral administration

-

Blood collection tubes with anticoagulant (e.g., EDTA)

-

Centrifuge

-

Reagents for cholesterol and lipoprotein analysis (e.g., enzymatic colorimetric assay kits or ultracentrifugation followed by cholesterol measurement).

Procedure:

-

Animal Dosing and Sample Collection:

-

Acclimatize the marmosets to the housing and handling conditions.

-

Collect baseline blood samples from fasted animals.

-

Administer RPR107393 or vehicle orally daily for the specified duration of the study.

-

Collect blood samples at predetermined time points during and at the end of the treatment period.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

-

Lipoprotein Fractionation and Cholesterol Measurement:

-

Method 1: Precipitation Method (for HDL and LDL/VLDL):

-

Precipitate LDL and VLDL from an aliquot of plasma using a precipitating reagent (e.g., phosphotungstic acid and magnesium chloride).

-

Centrifuge to pellet the precipitated lipoproteins. The supernatant contains the HDL fraction.

-

Measure the cholesterol content in the HDL-containing supernatant.

-

Measure the total cholesterol in a separate aliquot of plasma.

-

Calculate LDL + VLDL cholesterol by subtracting HDL cholesterol from total cholesterol.

-

-

Method 2: Ultracentrifugation (for more detailed fractionation):

-

Perform sequential ultracentrifugation at different densities to isolate VLDL, LDL, and HDL fractions.

-

Measure the cholesterol content in each isolated fraction.

-

-

-

Data Analysis:

-

Calculate the mean and standard deviation for total cholesterol, LDL cholesterol, and HDL cholesterol at each time point for both the treatment and control groups.

-

Determine the percentage change from baseline for each parameter.

-

Use appropriate statistical tests to compare the treatment group with the control group.

-

Conclusion

RPR107393 is a potent and specific inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. Its mechanism of action, downstream of HMG-CoA reductase, offers a targeted approach to lowering cholesterol levels. The quantitative data from in vitro and in vivo studies demonstrate its efficacy in inhibiting cholesterol synthesis and reducing plasma LDL cholesterol in relevant animal models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of RPR107393 and other squalene synthase inhibitors in the ongoing effort to develop novel therapies for hypercholesterolemia.

RPR107393 free base CAS number

I am unable to provide an in-depth technical guide on RPR107393 free base as requested. Despite multiple search attempts, a specific and verifiable CAS (Chemical Abstracts Service) number for "this compound" could not be located in the public domain.

The CAS number is a unique identifier that is essential for accurately retrieving detailed technical information, such as quantitative data, experimental protocols, and signaling pathways, for a specific chemical substance. Without this fundamental piece of information, it is not possible to proceed with the creation of a comprehensive and accurate technical whitepaper that meets the specified requirements for researchers, scientists, and drug development professionals.

Further searches for synonyms, related publications, and patents associated with "RPR107393" were also unsuccessful in yielding a confirmed chemical identity or a corresponding CAS number. This suggests that "RPR107393" may be an internal development code, a compound that was not advanced to a stage where its details became publicly cataloged, or the information is otherwise not readily accessible.

Therefore, the core requirement of providing a detailed technical guide on this compound, including its CAS number, quantitative data, experimental protocols, and signaling pathways, cannot be fulfilled at this time based on the publicly available information.

Preclinical Profile of RPR107393 Free Base (Ombrabulin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR107393 free base, also known as Ombrabulin (B1677283) or AVE8062, is a synthetic small-molecule vascular disrupting agent (VDA) that has undergone preclinical and clinical investigation for the treatment of various cancers. As a prodrug, Ombrabulin is rapidly converted in vivo to its active metabolite, RPR258063. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicology. The information is presented to support further research and development of this class of compounds.

Mechanism of Action: Targeting Tumor Vasculature

Ombrabulin exerts its anti-cancer effects by selectively targeting the tumor's established blood vessels, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. The core mechanism involves the inhibition of tubulin polymerization.

Signaling Pathway:

RPR107393 (Ombrabulin), a water-soluble prodrug, is systematically administered and rapidly metabolized to its active form, RPR258063.[1][2] This active metabolite then binds to the colchicine-binding site on β-tubulin within endothelial cells.[3] This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cellular cytoskeleton. The disruption of the microtubule network leads to a cascade of events within the endothelial cells, including cytoskeletal collapse, cell rounding, and ultimately, apoptosis.[3] This process results in the disruption of the tumor vasculature, leading to a significant reduction in tumor blood flow and causing extensive tumor necrosis.[2]

In Vitro Efficacy

The cytotoxic and anti-vascular effects of Ombrabulin and its active metabolite have been evaluated in various in vitro assays.

Cytotoxicity against Endothelial and Tumor Cells

The inhibitory effects of Ombrabulin on cell viability were determined using the MTT assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cell Line | Cell Type | IC50 (nM)[3] |

| MMEC | Mouse Mesenteric Endothelial | 10 |

| HeyA8 | Human Ovarian Cancer | 7 - 20 |

| SKOV3ip1 | Human Ovarian Cancer | 7 - 20 |

| HeyA8-MDR | Human Ovarian Cancer (MDR) | 7 - 20 |

Inhibition of Tubulin Polymerization

In Vivo Efficacy

The anti-tumor activity of Ombrabulin has been demonstrated in various preclinical xenograft models.

Ovarian Cancer Xenograft Model

In a study using a HeyA8 human ovarian cancer xenograft model in nude mice, Ombrabulin demonstrated significant anti-tumor efficacy.

| Animal Model | Treatment | Result |

| Nude mice | Ombrabulin (30 mg/kg, i.p., twice weekly for 3 weeks) | 65% reduction in tumor weight compared to vehicle control.[3] |

Preclinical Pharmacokinetics

Ombrabulin is a prodrug that is rapidly converted to its active metabolite, RPR258063.

Pharmacokinetic Parameters in Mice

Detailed quantitative pharmacokinetic parameters for Ombrabulin and RPR258063 in mice are not consistently reported across publicly available literature. However, protocols for the analysis of these compounds in mouse plasma using LC-MS/MS have been described, which can be used to determine key parameters such as Cmax, Tmax, AUC, and half-life.

Preclinical Toxicology

Toxicological studies in animals have indicated that Ombrabulin's effects are mainly on rapidly proliferating cells. The primary toxicities observed include effects on circulating blood cells, bone marrow, and the intestinal tract. Neurotoxicity and cardiovascular toxicity have also been reported at higher doses.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (General Protocol)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

96-well plate

-

Temperature-controlled microplate reader

Procedure:

-

Reconstitute tubulin to a final concentration of 3 mg/mL in general tubulin buffer.

-

In a pre-warmed 96-well plate, add the reconstituted tubulin.

-

Add the test compound (Ombrabulin) at various concentrations.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

Cell Viability (MTT) Assay (General Protocol)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Remove the medium and add MTT solution to each well.

-

Incubate the plate to allow for the formation of formazan (B1609692) crystals.

-

Remove the MTT solution and add a solubilizing agent to dissolve the crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

In Vivo Xenograft Model (General Protocol)

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a compound in a xenograft model.

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

-

Tumor Growth: Allow tumors to reach a predetermined size.

-

Treatment: Administer the test compound via a specified route and schedule.

-

Monitoring: Regularly measure tumor volume and monitor the general health of the animals.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histology).

Conclusion

This compound (Ombrabulin) is a potent vascular disrupting agent with a well-defined mechanism of action targeting the tumor vasculature. Preclinical studies have demonstrated its in vitro cytotoxicity against endothelial and tumor cells, as well as its in vivo anti-tumor efficacy in xenograft models. While further studies are needed to fully elucidate its preclinical pharmacokinetic and toxicological profiles, the available data provide a strong rationale for the continued investigation of tubulin-binding VDAs in oncology.

References

- 1. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In Vitro Activity of RPR107393 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of RPR107393 free base, a potent and selective inhibitor of squalene (B77637) synthase. The information presented herein is intended to support researchers and drug development professionals in understanding the biochemical and cellular effects of this compound.

Core Efficacy: Inhibition of Squalene Synthase

This compound demonstrates sub-nanomolar potency as a selective inhibitor of squalene synthase. Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. The inhibitory activity of RPR107393 has been quantified using rat liver microsomal preparations.

Quantitative In Vitro Activity Data

| Compound | Target | Assay System | IC50 (nM) | Reference |

| This compound | Squalene Synthase | Rat Liver Microsomes | 0.8 ± 0.2 | [1] |

Cellular Activity: Inhibition of Lipid Biosynthesis

In cell-based assays, RPR107393 effectively inhibits the biosynthesis of cholesterol and triglycerides. This demonstrates the compound's ability to engage its target within a cellular context and produce downstream effects on lipid metabolism.

Quantitative Cell-Based Activity Data

| Compound Concentration (µM) | Inhibition of Cholesterol Biosynthesis (%) | Inhibition of Triglyceride Biosynthesis (%) | Reference |

| 10 | Inhibits | Reduces | [1] |

| 1 | 82.4 | 70.0 | [1] |

Signaling Pathway: Cholesterol Biosynthesis

RPR107393 exerts its effects by inhibiting a key enzyme in the cholesterol biosynthesis pathway. Understanding this pathway is crucial for contextualizing the mechanism of action of RPR107393.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Microsomal Squalene Synthase Inhibition Assay

This assay determines the in vitro potency of RPR107393 against squalene synthase from rat liver microsomes.

1. Preparation of Rat Liver Microsomes:

-

Euthanize male Sprague-Dawley rats and perfuse the liver with ice-cold saline.

-

Homogenize the liver in a buffer containing sucrose, EDTA, and a protease inhibitor cocktail.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Squalene Synthase Inhibition Assay Protocol:

-

Prepare a reaction mixture containing rat liver microsomes, a suitable buffer (e.g., potassium phosphate), NADPH, and the substrate, [³H]-farnesyl pyrophosphate.

-

Add varying concentrations of RPR107393 or vehicle control to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

-

Extract the lipid-soluble products, including [³H]-squalene.

-

Quantify the amount of [³H]-squalene formed using liquid scintillation counting.

-

Calculate the percent inhibition at each concentration of RPR107393 and determine the IC50 value.

Cell-Based Cholesterol and Triglyceride Biosynthesis Inhibition Assay

This assay measures the effect of RPR107393 on the de novo synthesis of cholesterol and triglycerides in cultured cells.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2) in appropriate growth medium.

-

Seed cells into multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of RPR107393 or vehicle control for a specified period (e.g., 2-24 hours).

2. Radiolabeling and Lipid Extraction:

-

During the last 2 hours of the treatment period, add a radiolabeled precursor, such as [¹⁴C]-acetate, to the culture medium.

-

After the labeling period, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and extract the total lipids using a solvent mixture (e.g., hexane:isopropanol).

3. Thin-Layer Chromatography (TLC) and Quantification:

-

Spot the lipid extracts onto a TLC plate.

-

Develop the TLC plate using a solvent system that separates cholesterol and triglycerides.

-

Visualize the separated lipid spots (e.g., using iodine vapor).

-

Scrape the spots corresponding to cholesterol and triglycerides into scintillation vials.

-

Quantify the amount of [¹⁴C] incorporated into each lipid fraction using liquid scintillation counting.

-

Normalize the counts to the total protein content of the cell lysate.

-

Calculate the percent inhibition of cholesterol and triglyceride biosynthesis for each concentration of RPR107393.

References

No Publicly Available Data on the In Vivo Efficacy of RPR107393 Free Base

Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found regarding the in vivo efficacy, mechanism of action, or experimental protocols for a compound designated as "RPR107393 free base." This suggests that RPR107393 may be an internal development code for a compound that has not been publicly disclosed, a project that was discontinued (B1498344) before publication, or a potential misspelling of a different agent.

The initial and subsequent targeted searches for "RPR107393 mechanism of action," "RPR107393 preclinical studies," "RPR107393 animal models," and "RPR107393 in vivo data" did not yield any relevant results. The search outcomes were general in nature, discussing methodologies for assessing in vivo efficacy of pharmaceuticals without mentioning the specific compound .

Without any primary data, it is not possible to fulfill the request for a detailed technical guide. Consequently, the creation of data summary tables, descriptions of experimental protocols, and the generation of signaling pathway or experimental workflow diagrams cannot be accomplished.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary molecule or to verify the compound identifier. If "RPR107393" has been disclosed under a different name in public forums, providing that alternative nomenclature would be necessary to conduct a fruitful investigation.

Technical Guide: Target Validation of a Kinase Inhibitor

Disclaimer: Information regarding "RPR107393 free base" is not available in the public domain. This document serves as an in-depth technical guide using the well-characterized Epidermal Growth Factor Receptor (EGFR) and the hypothetical inhibitor "Exemplarib" to demonstrate the principles and methodologies of target validation as requested.

Introduction: The Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that is a member of the ErbB family of receptors.[1] Upon binding to ligands such as Epidermal Growth Factor (EGF), the receptor dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of specific tyrosine residues.[1][2] These phosphorylated sites serve as docking platforms for various adaptor proteins, initiating a cascade of downstream signaling pathways.[1][3]

Two of the most critical pathways activated by EGFR are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation, differentiation, and invasion.[1][4]

-

PI3K-AKT-mTOR Pathway: This cascade is a major regulator of cell survival, growth, and metabolism, playing a crucial anti-apoptotic role.[4][5]

Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of various cancers, making it a prime therapeutic target.[2] "Exemplarib" is a novel, ATP-competitive small molecule inhibitor designed to target the EGFR kinase domain. This guide details the preclinical validation of its target engagement and cellular activity.

Quantitative Data Summary: Inhibitory Potency of Exemplarib

The inhibitory activity of Exemplarib was assessed through both biochemical and cell-based assays to determine its potency against wild-type (WT) and clinically relevant mutant forms of EGFR. The half-maximal inhibitory concentration (IC50) values are summarized below. For comparison, data for the established EGFR inhibitor Gefitinib is included.

| Compound | Assay Type | Target / Cell Line | IC50 (nM) |

| Exemplarib | Biochemical Kinase Assay | EGFR (WT) | 14.5 |

| Biochemical Kinase Assay | EGFR (L858R/T790M) | 35.4 | |

| Cell Proliferation Assay | A431 (WT, overexpressed) | 55.2 | |

| Cell Proliferation Assay | H1975 (L858R/T790M) | 89.7 | |

| Gefitinib | Biochemical Kinase Assay | EGFR (WT) | 18.2[6] |

| Biochemical Kinase Assay | EGFR (L858R/T790M) | 368.2[6] | |

| Cell Proliferation Assay | NCI-H1975 | 21,461[7] |

Note: Data for Exemplarib is hypothetical. Data for Gefitinib is sourced from public literature for comparative context.[6][7]

Experimental Protocols

In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of recombinant EGFR by measuring the amount of ADP produced during the kinase reaction.[8]

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Exemplarib in 100% DMSO.

-

Create a 10-point serial dilution of Exemplarib in kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[8] The final DMSO concentration must not exceed 1%.

-

Prepare a master mix containing 5 µM Poly(Glu, Tyr) 4:1 peptide substrate and 15 µM ATP in kinase assay buffer.[9]

-

Dilute recombinant human EGFR enzyme (e.g., wild-type or L858R/T790M mutant) to 5 nM in kinase assay buffer.[9]

-

-

Kinase Reaction:

-

To the wells of a white, 384-well plate, add 1 µL of the diluted Exemplarib or DMSO control.

-

Add 2 µL of the diluted EGFR enzyme and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of the substrate/ATP master mix.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]

-

Record luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Exemplarib concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay measures the ability of Exemplarib to inhibit EGF-induced autophosphorylation of EGFR in intact cells.

Methodology:

-

Cell Culture and Treatment:

-

Seed A431 cells (which overexpress wild-type EGFR) in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells in serum-free DMEM for 18 hours.[10]

-

Pre-treat cells with varying concentrations of Exemplarib (e.g., 0-1000 nM) for 2 hours.[10]

-

Stimulate the cells with 100 ng/mL recombinant human EGF for 10 minutes at 37°C.[10]

-

-

Cell Lysis:

-

Immediately place plates on ice and wash cells twice with ice-cold PBS.

-

Lyse the cells in 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[10]

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Immunoblotting:

-

Normalize protein concentrations and load 25 µg of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-EGFR (Tyr1068).[10]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[10]

-

Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal loading.

-

Visualizations: Pathways and Workflows

References

- 1. ClinPGx [clinpgx.org]

- 2. benchchem.com [benchchem.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. promega.com [promega.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

The Impact of RPR107393 Free Base on Lipid Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RPR107393 free base is a potent and highly selective inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting the first committed step in sterol synthesis, RPR107393 not only effectively reduces cholesterol levels but also modulates broader lipid metabolism, including fatty acid and triglyceride synthesis. This technical guide provides an in-depth analysis of the mechanism of action of RPR107393, supported by preclinical quantitative data, detailed experimental methodologies, and visualizations of the implicated signaling pathways. The information presented herein is intended to support further research and development of squalene synthase inhibitors as a therapeutic strategy for metabolic disorders such as hypercholesterolemia, hypertriglyceridemia, and atherosclerosis.[1][2]

Introduction

The regulation of lipid metabolism is a cornerstone of cardiovascular health. Dyslipidemia, characterized by elevated levels of cholesterol and triglycerides, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. While statins, inhibitors of HMG-CoA reductase, are the current standard of care, there is a continuing need for alternative and complementary therapeutic approaches. Squalene synthase (SQS) represents a compelling target as it catalyzes the first enzymatic step exclusively dedicated to cholesterol biosynthesis. Inhibition of SQS is hypothesized to specifically block cholesterol production without affecting the synthesis of other essential isoprenoids derived from farnesyl pyrophosphate (FPP). This compound has emerged as a powerful and selective inhibitor of this enzyme, demonstrating significant lipid-lowering effects in preclinical models. This document will explore the core scientific principles underlying the action of RPR107393 on lipid metabolism.

Mechanism of Action

RPR107393 exerts its primary effect through the direct inhibition of squalene synthase. This enzyme catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene, the precursor to all sterols.

Direct Inhibition of Squalene Synthase

RPR107393 is a highly potent inhibitor of SQS. In vitro studies using rat liver microsomes have demonstrated its ability to inhibit squalene synthase activity at nanomolar concentrations. This direct inhibition leads to a significant reduction in the de novo synthesis of cholesterol.

Accumulation of Upstream Metabolites

The blockade of SQS by RPR107393 results in the accumulation of its substrate, farnesyl pyrophosphate (FPP), and its dephosphorylated form, farnesol. These molecules are not merely metabolic intermediates but also act as signaling molecules that can influence the expression of genes involved in lipid metabolism.

Quantitative Preclinical Data

Preclinical studies in rodent and primate models have demonstrated the significant lipid-lowering efficacy of RPR107393. The following tables summarize the key quantitative findings from these studies.

| Parameter | Value | Species | Experimental System | Reference |

| IC50 (Squalene Synthase) | 0.8 ± 0.2 nM | Rat | Liver Microsomes | [3] |

| ED50 (Cholesterol Synthesis Inhibition) | 5 mg/kg (oral) | Rat | In vivo |

Table 1: In Vitro and In Vivo Potency of RPR107393

| Treatment Group | % Reduction in Total Cholesterol | % Reduction in LDL Cholesterol | Species | Duration | Reference |

| RPR107393 (30 mg/kg p.o. b.i.d.) | ≤ 51% | Not Reported | Rat | 2 days | |

| RPR107393 (20 mg/kg p.o. b.i.d.) | 50% | 50% (R enantiomer) / 43% (S enantiomer) | Marmoset | 1 week |

Table 2: In Vivo Efficacy of RPR107393 on Plasma Cholesterol Levels

Signaling Pathways Modulated by RPR107393

The inhibition of squalene synthase by RPR107393 initiates a cascade of signaling events, primarily through the accumulation of farnesyl pyrophosphate (FPP) and farnesol. These molecules act as ligands for nuclear receptors that are master regulators of lipid metabolism.

Figure 1: RPR107393 Signaling Cascade

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of RPR107393.

Squalene Synthase Inhibition Assay (In Vitro)

This assay determines the inhibitory potential of a compound against squalene synthase activity.

-

Source of Enzyme: Rat liver microsomes are prepared by differential centrifugation of liver homogenates.

-

Substrate: Radiolabeled [1-^3^H]farnesyl pyrophosphate is used as the substrate.

-

Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

2, 5 mM KF, and 1 mM NADPH. -

Procedure:

-

Rat liver microsomes are pre-incubated with varying concentrations of RPR107393 or vehicle control.

-

The reaction is initiated by the addition of [1-^3^H]FPP.

-

The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by the addition of a strong base (e.g., 15% KOH in 50% ethanol).

-

Squalene is extracted with an organic solvent (e.g., hexane).

-

The radioactivity in the organic phase is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of RPR107393 that inhibits 50% of the squalene synthase activity (IC50) is calculated.

In Vivo Cholesterol Biosynthesis Assay

This assay measures the rate of de novo cholesterol synthesis in live animals.

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Treatment: Animals are orally administered with RPR107393 or vehicle control.

-

Radiotracer: [^14^C]mevalonate is injected intraperitoneally one hour after drug administration.

-

Procedure:

-

After a set period (e.g., 1 hour) following radiotracer injection, animals are euthanized, and livers are collected.

-

Livers are saponified, and the non-saponifiable lipids (containing cholesterol) are extracted.

-

The amount of [^14^C] incorporated into the digitonin-precipitable sterols (cholesterol) is determined by liquid scintillation counting.

-

-

Data Analysis: The effective dose of RPR107393 that inhibits 50% of cholesterol biosynthesis (ED50) is calculated.

Plasma Lipid Analysis

This protocol is for the quantification of total cholesterol, LDL-cholesterol, and triglycerides in plasma samples.

-

Animal Model: Marmosets or rats are used for in vivo efficacy studies.

-

Sample Collection: Blood is collected at baseline and at various time points after the initiation of RPR107393 treatment. Plasma is separated by centrifugation.

-

Assay Kits: Commercially available enzymatic colorimetric assay kits are used for the quantification of total cholesterol, LDL-cholesterol, and triglycerides.

-

General Principle:

-

Total Cholesterol: Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized, producing a colored product that is measured spectrophotometrically.

-

LDL-Cholesterol: LDL is selectively precipitated, and the cholesterol content in the supernatant (HDL and VLDL) is measured. LDL-cholesterol is calculated by subtracting this value from the total cholesterol.

-

Triglycerides: Triglycerides are hydrolyzed to glycerol (B35011) and free fatty acids. The glycerol is then enzymatically converted to a colored product for spectrophotometric measurement.

-

-

Procedure: The assays are performed according to the manufacturer's instructions provided with the kits.

-

Data Analysis: Changes in lipid levels from baseline are calculated for each treatment group.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a novel squalene synthase inhibitor like RPR107393.

References

Methodological & Application

Unraveling the Experimental Protocols for RPR107393 Free Base: A Guide for Researchers

For Immediate Release

This application note provides detailed experimental protocols for the investigation of RPR107393 free base, a potent and selective inhibitor of squalene (B77637) synthase. The information is intended for researchers, scientists, and drug development professionals engaged in the study of cholesterol biosynthesis and the development of lipid-lowering agents.